molecular formula C15H22N2O2 B065101 tert-Butyl 4-(piperazin-1-yl)benzoate CAS No. 187669-28-9

tert-Butyl 4-(piperazin-1-yl)benzoate

Cat. No. B065101
M. Wt: 262.35 g/mol
InChI Key: KROXQOZMVCDQGV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(piperazin-1-yl)benzoate is a chemical compound with the empirical formula C15H22N2O2 . It has a molecular weight of 262.35 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for tert-Butyl 4-(piperazin-1-yl)benzoate is 1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-Butyl 4-(piperazin-1-yl)benzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Pharmacokinetics Studies

Field: Pharmacology and Drug Development

Summary

Researchers investigate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Methods of Application

Results

Sigma-Aldrich Product Page [TCI AMERICA Product Page](https://www.tcich

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXQOZMVCDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630376
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(piperazin-1-yl)benzoate

CAS RN

187669-28-9
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-bromobenzoate (4.8 g, 18.8 mmol), piperazine (9.7 g, 0.11 mol), palladium acetate (85 mg, 0.38 mmol), (S)-(−)-BINAP (352 mg, 0.57 mmol), and sodium tert-butoxide (2.7 g, 28.2 mmol) in toluene (50 ml) was refluxed under a nitrogen atmosphere for 2 hours. Ethyl acetate and water were added to the reaction mixture and the insoluble substances were removed by filtration though Celite, and the filtrate was extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride/methanol=5/1) to afford tert-butyl 4-(piperazin-1-yl)benzoate (3.8 g, yield 77%) as a gray powder.
Quantity
4.8 g
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reactant
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9.7 g
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2.7 g
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50 mL
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solvent
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85 mg
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catalyst
Reaction Step One
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352 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Two

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